molecular formula C19H22N2O6 B12343424 diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate

diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate

Cat. No.: B12343424
M. Wt: 374.4 g/mol
InChI Key: TUNWVDLHRYERIC-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline moiety, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate typically involves the reaction of diethyl malonate with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and a suitable base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
  • Diethyl 2-acetamido-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]propanedioate

Uniqueness

Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate

InChI

InChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10,14H,4-5,11H2,1-3H3,(H,21,22)

InChI Key

TUNWVDLHRYERIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=O)N=C2C1C=CC=C2)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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